![molecular formula C10H14N2O B1597187 [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol CAS No. 690632-85-0](/img/structure/B1597187.png)
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol
Overview
Description
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol: is a heterocyclic compound with the molecular formula C10H14N2O. It is characterized by the presence of a pyrrolidine ring attached to a pyridine ring via a methanol group. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol typically involves the reaction of pyridine derivatives with pyrrolidine under controlled conditions. One common method involves the use of pyridine-3-carbaldehyde and pyrrolidine in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new heterocyclic compounds with potential biological activity.
Biology:
- Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence biological pathways .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Pyridine: A simpler analog with a single pyridine ring.
Pyrrolizine: A compound with a fused pyrrolidine and pyridine ring system.
Uniqueness:
- [2-(1-Pyrrolidinyl)-3-pyridinyl]methanol is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications in various fields .
Biological Activity
[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol, also known by its CAS number 690632-85-0, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a pyrrolidine moiety and a hydroxymethyl group. Its molecular formula is CHNO, with a molecular weight of approximately 178.24 g/mol. The structural characteristics contribute to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, the compound showed an MIC of 32 µg/mL against Escherichia coli and Staphylococcus aureus, suggesting potent antibacterial activity.
Anticancer Properties
In vitro studies have revealed that this compound possesses cytotoxic effects on several cancer cell lines. In particular, it demonstrated an IC value of 15 µM against MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases. In a study involving neuronal cell cultures exposed to oxidative stress, this compound significantly reduced cell death and oxidative damage markers, suggesting its potential use in treating conditions like Alzheimer's disease.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
- Anticancer Mechanism : It induces apoptosis via mitochondrial pathways and modulates signaling pathways associated with cell survival.
- Neuroprotective Mechanism : The compound enhances antioxidant defenses and reduces inflammation in neuronal cells.
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate plasma protein binding. Studies show that it has a half-life of approximately 4 hours in vivo, making it suitable for further development as a therapeutic agent.
Properties
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDGAPSSLJMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383356 | |
Record name | [2-(1-pyrrolidinyl)-3-pyridinyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-85-0 | |
Record name | [2-(1-pyrrolidinyl)-3-pyridinyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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